3-Aminopropyldiethoxysilane
Description
Properties
Molecular Formula |
C7H18NO2Si |
|---|---|
Molecular Weight |
176.31 g/mol |
InChI |
InChI=1S/C7H18NO2Si/c1-3-9-11(10-4-2)7-5-6-8/h3-8H2,1-2H3 |
InChI Key |
SVWJQYPRDKCZMA-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN)OCC |
Origin of Product |
United States |
Preparation Methods
Hydrolysis and Stabilization Methods
Controlled Hydrolysis of APDES Precursors
The preparation of APDES hydrolysate involves a two-step process: (1) partial hydrolysis of ethoxy groups to silanols ($$-\text{SiOH}$$) and (2) stabilization to prevent premature polycondensation. A patented method optimizes this process through prehydrolysis under controlled conditions:
Step 1: Prehydrolysis
- Reactants : APDES (purity >98%), distilled water.
- Conditions : Temperature = 20–60°C; stirring rate = 80–300 rpm; reaction time = 2–6 hours.
- Mechanism : Water initiates hydrolysis of ethoxy groups, forming silanols. The amino group ($$-\text{NH}2$$) acts as an autocatalyst, accelerating the reaction:
$$
\text{Si-OCH}2\text{CH}3 + \text{H}2\text{O} \rightarrow \text{Si-OH} + \text{CH}3\text{CH}2\text{OH} \quad
$$
Step 2: Ethanol Removal
- Distillation : Post-hydrolysis, the mixture is heated to 60–80°C under normal pressure (101.3 kPa) to fractionate ethanol-water azeotrope. Distillation ceases when the vapor temperature reaches 100°C, ensuring complete ethanol removal.
Step 3: Stabilization
- Filtration : Diatomite (0.5–1% by mass) is added to adsorb residual catalysts and byproducts. Stirring at 10–30°C for 1 hour followed by filtration yields a stable, colorless hydrolysate.
Table 1: Hydrolysis Conditions and Product Stability
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| APDES (g) | 400 | 500 | 600 |
| Water (g) | 1000 | 1000 | 1000 |
| Temperature (°C) | 20 | 60 | 50 |
| Stirring Rate (rpm) | 80 | 300 | 200 |
| Final Silanol (%) | 4.1 → 3.9* | 4.3 → 4.1* | 4.5 → 4.3* |
Polymerization Applications
Ring-Opening Polymerization of Cyclotrisiloxanes
APDES serves as a chain-terminating agent in the synthesis of α,ω-bis(aminopropyl)polysiloxanes. A study demonstrated its efficacy in polymerizing 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane (F3):
Reaction Setup
- Catalysts : APDES and water.
- Mechanism : APDES’s amino group generates hydroxyl ions ($$-\text{OH}^-$$), initiating F3 ring-opening. The silicon-ethoxy groups terminate growing chains, forming telechelic polymers:
$$
n \, \text{F3} + \text{APDES} \rightarrow \text{HO}[\text{Si(CH}3\text{)(C}3\text{F}7\text{)O}]n\text{Si(CH}2\text{CH}2\text{CH}2\text{NH}2\text{)(OCH}2\text{CH}3\text{)}_2 \quad
$$
Key Findings
Comparative Analysis of Preparation Techniques
One-Step vs. Two-Step Synthesis
- One-Step Process : Combines hydrolysis and chain termination in a single reactor. Yields lower molecular weights (2,000–10,000 g/mol) due to competing hydrolysis and condensation.
- Two-Step Process : Separates hydrolysis (to form α,ω-dihydroxylated polysiloxanes) and APDES termination. Enables higher molecular weights (up to 25,000 g/mol) and narrower polydispersity.
Table 2: Synthesis Route Comparison
| Parameter | One-Step Process | Two-Step Process |
|---|---|---|
| Molecular Weight | 2,000–10,000 | 10,000–25,000 |
| Reaction Time | 18–24 hours | 24–48 hours |
| Gelation Risk | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
3-Aminopropyldiethoxysilane undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form various nitrogen-containing compounds.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include various amine derivatives, siloxanes, and other organosilicon compounds. These products have diverse applications in different fields, making this compound a valuable starting material for many chemical processes .
Scientific Research Applications
3-Aminopropyldiethoxysilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Aminopropyldiethoxysilane exerts its effects involves the introduction of amino groups onto surfaces, which can then participate in further chemical reactions. These amino groups can form covalent bonds with various organic and inorganic molecules, allowing for the creation of complex structures and materials. The molecular targets and pathways involved in these processes depend on the specific application and the nature of the molecules being attached .
Comparison with Similar Compounds
Table 1: Key Structural Features
Functional Implications :
- Alkoxy Groups : APDES’s two ethoxy groups confer slower hydrolysis compared to trimethoxy analogs (e.g., APTS), allowing better control in surface modification . APTES, with three ethoxy groups, exhibits intermediate reactivity between APDES and methoxy-based silanes .
- Amino Groups: Secondary amines (e.g., MAPTS) reduce hydrogen-bonding capacity but enhance thermal stability . Diamine variants (e.g., N-(2-aminoethyl)-3-aminopropyltrimethoxysilane) improve crosslinking density in epoxy composites .
Table 2: Application-Specific Performance
Key Findings :
- Adhesion: APTES and APTS outperform APDES in polymer-glass composites due to higher silanol density post-hydrolysis .
- Thermal Stability : MAPTS’s methylated amine resists degradation at high temperatures, making it suitable for coatings in automotive applications .
- Toxicity : APTES shows moderate aquatic toxicity (EC₅₀ = 670.3 mg/L for algae), necessitating careful handling .
Research Insights from Computational Studies
- Hydrogen Bonding: APDES forms weaker intermolecular hydrogen bonds compared to APTES and APTS due to fewer silanol groups, as revealed by DFT calculations .
- Cluster Stability : APTES aggregates into more stable clusters in solution, enhancing its efficacy in surface functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
